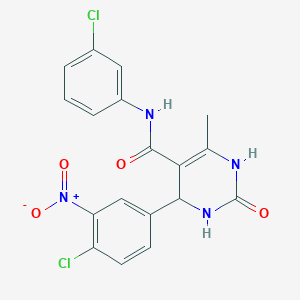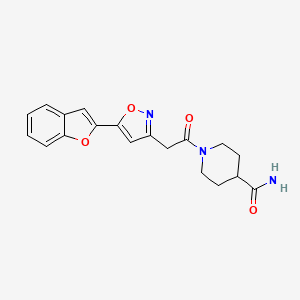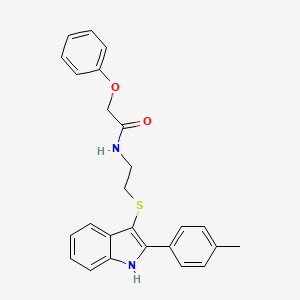
2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide” is a chemical compound with the molecular formula C15H15NO2 . It has an average mass of 241.285 Da and a monoisotopic mass of 241.110275 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of o-aminothiophenol and N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, which was prepared from salicylaldehyde and acetophenone through (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C15H15NO2 . More detailed structural analysis would require specific spectroscopic data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C15H15NO2, average mass of 241.285 Da, and monoisotopic mass of 241.110275 Da . Additional properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : Compounds similar to 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide have been synthesized and evaluated for antimicrobial activity. For instance, certain carbazole derivatives showed notable antimicrobial activity against various bacteria and fungi, including Micrococcus luteus, Bacillus subtilis, and Candida albicans (Kaplancıklı et al., 2012).
Cytotoxicity and Anticancer Research
- Cytotoxicity and Potential Anticancer Properties : Some derivatives of this compound have been studied for their cytotoxic effects. For example, certain synthesized compounds exhibited lower cytotoxic activity against NIH/3T3 cells, indicating potential for further investigation in cancer research (Shukla et al., 2012).
Anti-Inflammatory and Analgesic Activities
- Anti-Inflammatory and Analgesic Potential : Research has been conducted on derivatives of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide for their anti-inflammatory and analgesic properties. Some studies found that certain synthesized compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Rani et al., 2014).
Chemical Synthesis and Structural Analysis
Chemical Synthesis and Structural Elucidation : The compound has been involved in studies focusing on the synthesis and structural analysis of various derivatives. This includes exploring novel synthetic routes and characterizing the chemical structures through methods like NMR, IR, and mass spectrometry (Craig et al., 2005).
Novel Derivative Synthesis : The compound is used in the synthesis of new chemical entities, like derivatives of indole and benzodiazepines, which are explored for their potential as antimicrobial and antioxidant agents (Naraboli et al., 2017).
Direcciones Futuras
The future directions for the study of this compound could involve further exploration of its potential biological activities. For instance, related compounds have been studied for their anticancer, anti-inflammatory, and analgesic activities . Therefore, “2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide” might also be a candidate for such studies.
Propiedades
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18-11-13-19(14-12-18)24-25(21-9-5-6-10-22(21)27-24)30-16-15-26-23(28)17-29-20-7-3-2-4-8-20/h2-14,27H,15-17H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWACIAHDMMGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)
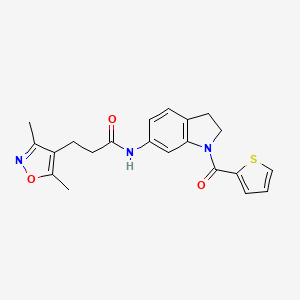
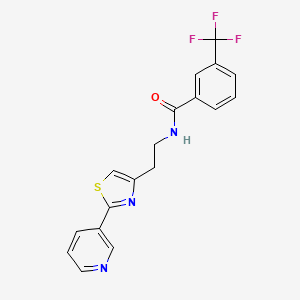
![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)
![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)
![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2372566.png)
